L-368,899 vs. Atosiban: Superior Oral Bioavailability and CNS Penetration
L-368,899 is orally bioavailable in rats and dogs, whereas Atosiban is a peptide with negligible oral bioavailability, requiring intravenous administration. Critically, peripherally administered L-368,899 demonstrates significant brain penetration in primates, accumulating in limbic regions, a property not shared by Atosiban [1].
| Evidence Dimension | Oral Bioavailability & CNS Penetration |
|---|---|
| Target Compound Data | Oral bioavailability in rats: 35%; Oral bioavailability in dogs: 60%. Brain penetration in primates: significant accumulation in amygdala, hippocampus, and prefrontal cortex at 2 mg/kg IV. |
| Comparator Or Baseline | Atosiban: Peptide, oral bioavailability <1%, negligible brain penetration. |
| Quantified Difference | Oral bioavailability >35% vs. <1%. CNS penetration: Demonstrated vs. None. |
| Conditions | Rat and dog pharmacokinetic studies; primate brain autoradiography. |
Why This Matters
This enables oral dosing and central nervous system studies in rodents and primates, which are impossible with peptide antagonists like Atosiban.
- [1] Boccia ML, Goursaud AP, Bachevalier J, Anderson KD, Pedersen CA. Peripherally administered non-peptide oxytocin antagonist, L-368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates. Hormones and Behavior. 2007;52(3):344-351. View Source
